molecular formula C19H18N2O4S B13724110 (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13724110
M. Wt: 370.4 g/mol
InChI Key: FVDSSEFGZGWVJJ-SDNWHVSQSA-N
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Description

The compound “(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one” (CAS: 94452-09-2) is a substituted imidazolone derivative characterized by a benzylidene moiety with 2,3,4-trimethoxy substituents and a thiol (-SH) group at position 2 of the imidazolone ring (Figure 1). Its structure has been confirmed via spectroscopic methods, including $ ^1 \text{H-NMR} $, which aligns with literature data for related imidazolones .

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-11+

InChI Key

FVDSSEFGZGWVJJ-SDNWHVSQSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-mercaptoimidazole with an appropriate aldehyde, such as 2,3,4-trimethoxybenzaldehyde, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The mercapto group in (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced at the imidazolone ring or the benzylidene moiety under appropriate conditions.

    Substitution: The phenyl and trimethoxybenzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazolone derivatives.

    Substitution: Substituted phenyl or benzylidene derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor or modulator.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug design and development, particularly for its ability to interact with specific biological targets.
  • Studied for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.
  • Explored for its use in coatings, adhesives, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is largely dependent on its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl and trimethoxybenzylidene groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Selected Imidazolone Derivatives

Compound Name Substituents (Benzylidene/Other) Molecular Formula Molecular Weight Key Properties/Activities Reference
(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one (Target) 2,3,4-Trimethoxy C₁₉H₁₈N₂O₃S 354.42 g/mol Thermally stable; potential antimicrobial
(5E)-5-(4-Dimethylaminobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one 4-Dimethylamino C₁₈H₁₇N₃OS 323.41 g/mol Irritant; electronic effects from -NMe₂
3-(((E)-Benzylidene)amino)-5-((Z)-3,4-dimethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one 3,4-Dimethoxy C₂₃H₂₁N₃O₂ 371.44 g/mol Antimicrobial activity (Gram-positive bacteria)
5-Benzylidene-2-[2-(4-bromo-phenyl)-2-oxo-ethylsulfanyl]-3-(4-fluoro-benzyl)-3,5-dihydro-4H-imidazol-4-one 4-Bromo, 4-Fluoro C₂₄H₁₈BrFNO₂S 514.37 g/mol Halogen substituents enhance lipophilicity

Key Observations

Substituent Effects on Bioactivity: The target compound’s 2,3,4-trimethoxybenzylidene group may enhance antimicrobial activity compared to derivatives with fewer methoxy groups (e.g., 3,4-dimethoxy in ). Methoxy groups improve solubility and electron-donating capacity, which can influence receptor binding .

Synthetic Routes :

  • The target compound is synthesized via condensation of aldehydes with imidazolone precursors under acidic or basic conditions, similar to methods reported for other derivatives . For example, describes a one-pot synthesis using zinc chloride as a catalyst, while employs triethylamine for base-mediated reactions.

Spectroscopic Characterization :

  • $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ data for the target compound align with literature values for imidazolones, confirming the (5E)-configuration and substituent positions . Derivatives with electron-withdrawing groups (e.g., -Br, -F in ) show distinct downfield shifts in NMR spectra due to deshielding effects.

Thermal and Chemical Stability: The target compound’s stability contrasts with dimethylamino-substituted analogs (e.g., ), which may exhibit lower thermal stability due to the electron-rich -NMe₂ group increasing susceptibility to oxidation.

Biological Activity

The compound (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant data and findings from various studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Phenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Sulfanyl Group : Imparts unique reactivity and may influence biological activity.

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cancer cell proliferation in various human cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of imidazole derivatives on several cancer cell lines. The results indicated that:

  • IC50 Values : Compounds exhibited IC50 values ranging from 0.33 μM to 7.10 μM against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells.
  • Mechanism of Action : The compounds were found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
CompoundCell LineIC50 (μM)Mechanism
AHeLa0.62Apoptosis
BA27800.95Cell Cycle Arrest
CMCF-71.28Apoptosis

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibitors are valuable in treating hyperpigmentation disorders.

Research Findings

In a comparative study of tyrosinase inhibitors:

  • Inhibition Potency : The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid.
  • Binding Affinity : Molecular docking studies revealed strong binding interactions between the compound and the active site of tyrosinase.

Analgesic Activity

Another area of interest is the analgesic properties of imidazole derivatives.

Study Overview

In a study assessing analgesic activity:

  • Methods : The writhing test and hot plate test were employed to evaluate pain relief.
  • Results : The compound exhibited significant analgesic effects comparable to established analgesics.

Acute Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

  • Findings : No lethal effects were observed in acute toxicity studies conducted on mice.
  • Histopathological Assessment : Examination of preserved organs showed no signs of inflammation or cytotoxicity.

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